3-ethyl-7-(4-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
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Overview
Description
“3-ethyl-7-(4-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” is a chemical compound that belongs to the class of triazolo pyrazines . Triazolo pyrazines are nitrogenous heterocyclic compounds that are known to possess significant biological activity .
Synthesis Analysis
The synthesis of triazolo pyrazines involves a series of reactions starting from esters of oxalic acid monoamides. The reaction sequence starts from known oxalic acid monoamide esters, which already have the substituent that will occupy position 7 in the target triazolo pyrazines . The monoamides are converted to asymmetric oxalic acid diamides by refluxing with 2,2-dimethoxyethylamine in DMF . The subsequent cyclization of these compounds by refluxing in trifluoroacetic acid or in a mixture of acetic and trifluoroacetic acid results in 1-substituted pyrazine-2,3-diones .Molecular Structure Analysis
The molecular structure of “this compound” can be characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the conversion of oxalic acid monoamide esters to asymmetric oxalic acid diamides, followed by cyclization to form 1-substituted pyrazine-2,3-diones .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Mechanism of Action
Target of Action
Similar triazolo[4,3-a]pyrazine derivatives have shown inhibitory activities towardsc-Met/VEGFR-2 kinases . These kinases play crucial roles in cell proliferation and angiogenesis, making them important targets in cancer therapy .
Mode of Action
It’s suggested that similar compounds inhibit the growth of cancer cells byinhibiting the expression of c-Met and VEGFR-2 . This inhibition likely occurs through the compound’s interaction with these kinases, disrupting their normal function and leading to a decrease in cell proliferation .
Biochemical Pathways
Given its inhibitory activity against c-met and vegfr-2, it’s likely that it affects pathways related tocell proliferation and angiogenesis . The disruption of these pathways can lead to a decrease in tumor growth and metastasis .
Pharmacokinetics
The compound’santiproliferative activities against various cancer cell lines suggest that it may have favorable bioavailability .
Result of Action
The compound has shown promising results in inhibiting the growth of cancer cells. For instance, one study found that a similar compound exhibited excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . Moreover, it was found to induce the late apoptosis of A549 cells .
Future Directions
The future directions for “3-ethyl-7-(4-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” could involve further exploration of its biological activity and potential applications in the treatment of various diseases. As with all research, further studies are needed to fully understand the properties and potential uses of this compound .
Biochemical Analysis
Biochemical Properties
Similar compounds have been found to have significant biological activity . For instance, derivatives of [1,2,4]triazolo [4,3- a ]pyrazin-8 (7 H )-one containing N -alkyl, alkylsulfanyl, alkylsulfinyl, or alkylsulfonyl substituents in position 3 are found to be P2X 7 receptor antagonists and are useful for treating pain or inflammatory disease .
Cellular Effects
Similar compounds have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Molecular Mechanism
It is known that when R2 is an aromatic one, such as phenyl, it can produce π-π stacking with the active site .
Temporal Effects in Laboratory Settings
Similar compounds have been synthesized and their structures characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .
Properties
IUPAC Name |
3-ethyl-7-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O/c1-2-11-15-16-12-13(19)17(7-8-18(11)12)10-5-3-9(14)4-6-10/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVOTBTYKQGORN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=CN(C2=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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